molecular formula C8H4FNO2 B2746102 3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid CAS No. 1564793-56-1

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid

Cat. No.: B2746102
CAS No.: 1564793-56-1
M. Wt: 165.123
InChI Key: JNJLJRCDALADIN-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid is a fluorinated pyridine derivative with the molecular formula C8H4FNO2 and a molecular weight of 165.12 g/mol . This compound is known for its unique chemical properties due to the presence of a fluorine atom on the pyridine ring, which significantly influences its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridine precursors and subsequent functionalization to introduce the prop-2-ynoic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as fluorination, coupling reactions, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid involves its interaction with molecular targets and pathways influenced by the presence of the fluorine atom. The electron-withdrawing effect of the fluorine atom can modulate the compound’s reactivity and binding affinity to specific targets, thereby influencing its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid is unique due to the specific positioning of the fluorine atom and the prop-2-ynoic acid group, which imparts distinct chemical and biological properties compared to other fluorinated pyridines .

Properties

IUPAC Name

3-(5-fluoropyridin-2-yl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJLJRCDALADIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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